molecular formula C10H6BrClN2O2 B13027959 Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate

Cat. No.: B13027959
M. Wt: 301.52 g/mol
InChI Key: IIHMBFXMDIPSLM-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H6BrClN2O2 and a molecular weight of 301.52 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate typically involves the bromination and chlorination of quinoxaline derivatives followed by esterification. One common method involves the reaction of 8-bromo-2-chloroquinoxaline with methanol in the presence of a suitable catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the purity and consistency of the product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate is unique due to its specific combination of bromine, chlorine, and carboxylate ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

methyl 8-bromo-2-chloroquinoxaline-6-carboxylate

InChI

InChI=1S/C10H6BrClN2O2/c1-16-10(15)5-2-6(11)9-7(3-5)13-4-8(12)14-9/h2-4H,1H3

InChI Key

IIHMBFXMDIPSLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=C(N=C2C(=C1)Br)Cl

Origin of Product

United States

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